H-Arginine with the Pmc (pentamethylcyclopentyl) protecting group, denoted as H-Arg(Pmc)-OH, is a derivative of the amino acid arginine. This compound is significant in peptide synthesis due to its role in protecting the amino group during chemical reactions. The Pmc group is known for its stability and ease of removal under mild conditions, making it a preferred choice for solid-phase peptide synthesis.
H-Arg(Pmc)-OH can be synthesized from commercially available arginine derivatives. The Pmc protecting group can be introduced through specific synthetic pathways that involve sulfonyl chlorides or other reactive intermediates, allowing for the selective protection of the amino group.
H-Arg(Pmc)-OH falls under the classification of protected amino acids, specifically those used in peptide synthesis. It is categorized as an arginine derivative, which is crucial for constructing peptides that require precise control over side-chain functionalities.
The synthesis of H-Arg(Pmc)-OH typically involves several key steps:
The reaction conditions are critical for ensuring high yields and purity. For instance, the use of mild bases during deprotection minimizes side reactions and preserves the integrity of sensitive residues in peptides .
The molecular structure of H-Arg(Pmc)-OH consists of an arginine backbone with a pentamethylcyclopentyl sulfonyl group attached to the nitrogen atom of the amino group. This structure provides steric hindrance that protects the amino group from unwanted reactions during peptide synthesis.
H-Arg(Pmc)-OH participates in various chemical reactions typical for protected amino acids:
The removal of the Pmc protecting group is often achieved using trifluoroacetic acid (TFA) or other mild acidic conditions, which selectively cleave the sulfonyl bond without affecting other functional groups present in the peptide .
The mechanism by which H-Arg(Pmc)-OH functions in peptide synthesis involves:
The efficiency of this mechanism has been demonstrated through various studies, showing high yields and purity in synthesized peptides containing H-Arg(Pmc)-OH .
Relevant data indicate that H-Arg(Pmc)-OH maintains its integrity during standard peptide synthesis protocols, making it a reliable choice for researchers .
H-Arg(Pmc)-OH is primarily used in scientific research related to:
H-Arg(Pmc)-OH, the free amino acid derivative of NG-Pmc-protected arginine, serves as a critical building block for introducing arginine residues in Fmoc-based SPPS. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group shields the guanidino moiety during chain elongation, preventing undesired side reactions like δ-lactam formation or acylation at the side chain during coupling steps [7] [9]. Its moderate acid lability (comparable to t-Bu groups) enables simultaneous deprotection during standard trifluoroacetic acid (TFA)-mediated resin cleavage. In SPPS workflows, H-Arg(Pmc)-OH is typically pre-loaded onto acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) to generate C-terminal arginine-containing peptide fragments. This pre-loading strategy minimizes racemization risks during esterification—a significant advantage over conventional carbodiimide-based coupling for C-terminal arginine [1] [6].
Table 1: Key Applications of H-Arg(Pmc)-OH Derivatives in SPPS
Derivative | Role in SPPS | Key Advantage |
---|---|---|
H-Arg(Pmc)-OtBu [8] | Side-chain protected arginine source | Enables fragment condensation in solution phase |
Fmoc-Arg(Pmc)-OH [2] | Standard building block for stepwise chain elongation | Pmc stability during piperidine deprotection |
H-Arg(Pmc)-2-CT Resin [1] | Pre-loaded resin for C-terminal Arg peptides | Suppresses diketopiperazine formation & racemization |
Fmoc-Arg(Pmc)-OH (CAS 119831-72-0) dominates industrial and research-scale peptide synthesis due to its optimal balance between stability during synthesis and deprotection kinetics. The Pmc group exhibits slightly lower acid lability than the newer Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group, requiring 1–3 hours for complete removal in standard TFA cocktails (e.g., TFA/H2O/TIS, 95:2.5:2.5) [3] [6]. Its mechanism of cleavage involves sulfonyl group protonation followed by chromane ring fragmentation, generating volatile side products (e.g., 2,3,5-trimethylhydroquinone) that minimize peptide modification [6]. However, the sulfonyl intermediate can sulfonate tryptophan residues during prolonged cleavage, necessitating scavengers (thioanisole, EDT) or Boc-protected tryptophan derivatives (Fmoc-Trp(Boc)-OH) for sequences containing both Arg(Pmc) and Trp [3] [6].
Coupling efficiency of Fmoc-Arg(Pmc)-OH exceeds 99% when activated with in situ reagents like HBTU/Oxyma or DIC/HOAt, minimizing deletion sequences. Its high purity (>98% HPLC) and low acetic acid content (<0.02%) are critical to prevent N-terminal capping during synthesis [6] [9].
Table 2: Comparative Coupling Efficiency of Fmoc-Arg Protected Forms
Protecting Group | Coupling Yield (%) | δ-Lactam Formation Risk | Cleavage Time in TFA |
---|---|---|---|
Pmc [6] | >99.5 | Low | 1–3 hours |
Pbf [6] | >99.5 | Very Low | 0.5–1 hour |
Mtr [9] | 98.0 | Moderate | 4–6 hours |
(Boc)2 [7] | 99.0 | None | 1 hour |
The acid lability of the Pmc group necessitates resin linkers that cleave under milder conditions than standard t-butyl-based anchors. 2-Chlorotrityl chloride (2-CTC) resin is the optimal support for peptides with C-terminal arginine, as it releases protected fragments at Cterminal with 0.5–5% TFA in dichloromethane (DCM)—conditions that leave Pmc intact [1] [6]. Key advantages include:
For N-terminal Fmoc deprotection before cleavage, resin washing with acetic acid is contraindicated for chlorotrityl resins due to premature cleavage. Instead, DMF/DCM washes followed by methanol shrinking are recommended [3].
Trityl-based resins (standard trityl vs. 2-chlorotrityl) exhibit distinct performance profiles for Pmc-protected arginine:
Table 3: Trityl vs. Chlorotrityl Resin Performance with H-Arg(Pmc)-OH
Parameter | Standard Trityl Resin | 2-Chlorotrityl Resin (2-CTC) |
---|---|---|
Acid Sensitivity | Moderate (1–10% TFA/DCM) | High (0.5% TFA/DCM) [1] |
Loading Capacity | 0.3–0.8 mmol/g | 0.4–1.2 mmol/g [1] |
Compatibility with Pmc | Risk of partial Pmc cleavage | Full Pmc retention [1] [6] |
Suitability for | C-terminal acidic/neutral residues | C-terminal Arg, His, Cys [1] |
The electron-withdrawing chlorine atom in 2-CTC resin enhances its acid lability by stabilizing the trityl carbocation intermediate. This allows cleavage at >10× lower TFA concentrations than standard trityl resins, providing a wider window for orthogonal deprotection of Pmc versus resin detachment [1] [6]. For sequences requiring C-terminal arginine, 2-CTC resin loaded with H-Arg(Pmc)-OH achieves >95% loading yields, whereas Wang or Rink amide resins would require Fmoc-Arg(Pmc)-OH and harsh TFA cleavage, compromising Pmc integrity [6].
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